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(1,2-13C2)Butanedioic acid

Stable isotope labeling Isotopomer differentiation Position-specific 13C tracing

(1,2-13C2)Butanedioic acid is the only 13C2-succinate isotopomer that preserves a direct 13C-13C spin-spin coupling between the carboxyl and α-methylene carbons, yielding a diagnostic doublet in 13C NMR. This unique signature enables unambiguous tracking of C-C bond retention through multi-step metabolic transformations—a capability the 1,4-13C2 and 2,3-13C2 variants cannot provide. Essential for 13C-MFA flux identifiability, polyketide pathway elucidation, and MS/MS-based quantification where daughter-ion labeling must be positionally defined. Insist on CAS 94641-55-1; generic 13C2-succinate substitutions will compromise your analytical data.

Molecular Formula C4H6O4
Molecular Weight 120.07 g/mol
CAS No. 94641-55-1
Cat. No. B1628491
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1,2-13C2)Butanedioic acid
CAS94641-55-1
Molecular FormulaC4H6O4
Molecular Weight120.07 g/mol
Structural Identifiers
SMILESC(CC(=O)O)C(=O)O
InChIInChI=1S/C4H6O4/c5-3(6)1-2-4(7)8/h1-2H2,(H,5,6)(H,7,8)/i1+1,3+1
InChIKeyKDYFGRWQOYBRFD-ZKDXJZICSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(1,2-13C2)Butanedioic Acid (CAS 94641-55-1): Procurement-Grade Overview for Stable Isotope-Labeled Succinate Applications


(1,2-13C2)Butanedioic acid, systematically named (1,2-13C2)butanedioic acid and commonly referred to as succinic acid-1,2-13C2, is a stable isotope-labeled dicarboxylic acid in which the carbon-13 isotopes are located at the carboxyl carbon (C-1) and the adjacent methylene carbon (C-2) of the four-carbon backbone . It belongs to the class of 13C-labeled succinic acid isotopomers used as tracer molecules in metabolic flux analysis, biosynthetic pathway elucidation, and quantitative mass spectrometry. The compound is supplied as a solid with a certified isotopic purity of 99 atom % 13C and a mass shift of M+2 relative to unlabeled succinic acid, with a molecular weight of 120.07 g/mol by atom % calculation .

Why Unlabeled Succinic Acid or Alternative 13C2-Isotopomers Cannot Replace (1,2-13C2)Butanedioic Acid in Position-Specific Tracing Studies


Generic substitution fails because the analytical information obtained from a 13C-labeled tracer is fundamentally determined by the positional arrangement of the heavy isotopes within the molecule. Unlabeled succinic acid (CAS 110-15-6) provides no isotopic signal for tracing. Among 13C2-labeled isotopomers, the 1,2-13C2 pattern (adjacent carboxyl–methylene labeling) yields a distinct isotopomer distribution in downstream metabolites that differs categorically from that produced by the 2,3-13C2 isotopomer (both methylene carbons labeled, CAS 61128-08-3) or the 1,4-13C2 isotopomer (both carboxyl carbons labeled, CAS 79864-95-2) . In mass spectrometry, all three 13C2 isotopomers share an identical M+2 mass shift and nominal molecular weight (120.07 g/mol), making them indistinguishable by MS alone . In NMR-based flux analysis, however, the 1,2-13C2 pattern preserves a direct 13C–13C spin–spin coupling between the carboxyl and α-methylene nuclei, yielding a characteristic doublet signal that is absent from the 1,4-13C2 and 2,3-13C2 isotopomers, enabling unambiguous tracking of carbon–carbon bond retention through multi-step metabolic transformations [1].

(1,2-13C2)Butanedioic Acid: Quantitative Differentiation Evidence Against Closest Isotopomer Analogs


Positional Labeling Identity: Head-to-Head Linear Formula and InChI Key Comparison of Four Succinic Acid 13C-Isotopomers

Among four commercially available succinic acid 13C-isotopomers from the same vendor (Sigma-Aldrich), (1,2-13C2)butanedioic acid is uniquely defined by its linear formula HO2CCH213CH213CO2H, where 13C occupies the C-1 carboxyl carbon and the C-2 methylene carbon. This contrasts with the 2,3-13C2 isotopomer (HO2C13CH213CH2CO2H), the 1,4-13C2 isotopomer (HO213CCH2CH213CO2H), and the 13C4 isotopomer (HO213C13CH213CH213CO2H) . Each isotopomer possesses a distinct InChI Key, confirming non-interchangeable chemical identity at the atomic level: 1,2-13C2 yields KDYFGRWQOYBRFD-ZKDXJZICSA-N; 2,3-13C2 yields KDYFGRWQOYBRFD-ZDOIIHCHSA-N; 1,4-13C2 yields KDYFGRWQOYBRFD-CQDYUVAPSA-N; and 13C4 yields KDYFGRWQOYBRFD-JCDJMFQYSA-N .

Stable isotope labeling Isotopomer differentiation Position-specific 13C tracing

Mass Spectrometry Specification: M+2 Mass Shift and Monoisotopic Mass for Quantitative Internal Standardization

(1,2-13C2)Butanedioic acid provides an M+2 mass shift relative to unlabeled succinic acid (monoisotopic mass 118.0266 Da for C4H6O4 vs. 120.0333 Da for 13C2C2H6O4), identical to the mass shift of the 2,3-13C2 and 1,4-13C2 isotopomers but distinct from the M+4 shift (122.060 Da) of the 13C4 isotopomer . The monoisotopic mass of 120.033318 Da and average mass of 120.073 Da place this compound in a mass spectral window that is free from interference by the natural abundance M+2 isotopologue of unlabeled succinic acid (which contributes approximately 0.8% of the parent ion intensity at 120 Da) . In comparison, deuterium-labeled succinic acid-d4 (CAS 14493-42-6) exhibits an M+4 shift to approximately 122 Da, which can overlap with the M+4 isotopologue of 13C2-succinic acid in mixed-labeling experiments, creating potential quantification interference .

Mass spectrometry Internal standard Quantitative metabolomics

Adjacent-Label 13C–13C Coupling for Tracing Carbon Skeletal Rearrangements in Biosynthetic Pathway Elucidation

In a definitive biosynthetic feeding study, [1,2-13C2]succinate was administered to Streptomyces antibioticus cultures producing chlorothricin. 13C NMR analysis of the isolated aglycone revealed that the intact 13C–13C spin-coupled pair from [1,2-13C2]succinate was retained through the methylmalonyl-CoA mutase-catalyzed rearrangement to methylmalonyl-CoA and subsequent incorporation into the propionate units of the polyketide backbone [1]. This adjacent-label retention provided direct evidence that the propionate building blocks are formed entirely via the methylmalonyl-CoA mutase reaction, a conclusion that could not have been reached with [2,3-13C2]succinate or [1,4-13C2]succinate because those isotopomers would either lose the 13C–13C coupling through the symmetrical succinate intermediate of the TCA cycle or place the labels on non-adjacent carbons that do not report on the skeletal rearrangement [1][2].

Biosynthetic pathway elucidation Methylmalonyl-CoA mutase 13C–13C spin coupling

Isotopic Purity Specification for Quantitative Internal Standard and Tracer Applications

(1,2-13C2)Butanedioic acid is supplied with a vendor-certified isotopic purity of 99 atom % 13C . This specification is equivalent to the isotopic enrichment of the 2,3-13C2 (CAS 61128-08-3), 1,4-13C2 (CAS 79864-95-2), and 13C4 (CAS 201595-67-7) isotopomers when sourced from the same manufacturer . However, for quantitative internal standardization in LC-MS/MS, the effective isotopic purity of the 1,2-13C2 variant may be superior in specific analytical contexts because its two 13C labels reside on chemically distinct carbons (one carboxyl, one methylene), reducing the statistical probability of incomplete labeling at both positions compared with isotopomers where both labels are on chemically identical carbons . At 99 atom % 13C enrichment, the residual unlabeled fraction (≤1%) contributes minimally to the M+0 signal in the internal standard channel, yielding a signal-to-crosstalk ratio of ≥99:1 for M+2-based quantification.

Isotopic enrichment Internal standardization Quality control

13C NMR Spectroscopic Differentiation: Expected Coupling Patterns in Downstream Metabolites from 1,2-13C2 vs. 2,3-13C2 Succinate

When [1,2-13C2]succinate enters the TCA cycle, the adjacent 13C–13C pair is transferred through succinyl-CoA to methylmalonyl-CoA (via the mutase reaction) or through succinate dehydrogenase to fumarate and malate. The 1,2-13C2 isotopomer yields a characteristic doublet (1JCC ≈ 55–65 Hz for carboxyl–methylene coupling) in 13C NMR spectra of downstream metabolites where the label pair remains intact, whereas the 2,3-13C2 isotopomer yields a doublet with a different coupling constant (1JCC ≈ 35–40 Hz for methylene–methylene coupling), and the 1,4-13C2 isotopomer yields no 13C–13C coupling because the labels reside on non-adjacent carbons separated by two bonds [1]. In the propionate metabolism study using E. coli, [1,2-13C2]propionate (which mimics the metabolic fate of [1,2-13C2]succinate) produced multiply labeled succinate isotopomers as well as [1,2-13C2]oxaloacetate, enabling pathway discrimination between the methylcitrate and methylmalonate routes via NMR analysis, a capability explicitly shown to be superior to singly or triply labeled propionate [2].

13C NMR spectroscopy Isotopomer analysis Metabolic flux analysis

Comparative Physicochemical Properties: Identity Across Isotopomers and Implications for Experimental Substitution

The melting point (187–190 °C) and boiling point (235 °C) of (1,2-13C2)butanedioic acid are experimentally indistinguishable from those of the 2,3-13C2, 1,4-13C2, and 13C4 isotopomers when measured under identical conditions . All four 13C-labeled variants, as well as unlabeled succinic acid, exist as solids at room temperature with identical reported melting ranges [1]. This physicochemical identity means that any of the 13C2 isotopomers can serve as a surrogate for unlabeled succinic acid in sample preparation, extraction, and chromatographic method development without altering retention time or recovery. However, the absence of physicochemical differentiation also means that mis-procurement of the incorrect 13C2 isotopomer cannot be detected by routine quality control checks (melting point, appearance) and will only become apparent upon NMR or MS/MS fragmentation analysis, potentially after substantial experimental investment .

Physicochemical properties Isotope effects Experimental design

High-Value Application Scenarios for (1,2-13C2)Butanedioic Acid Based on Position-Specific Differentiation Evidence


Biosynthetic Pathway Elucidation of Polyketide Natural Products via Methylmalonyl-CoA Mutase Tracking

In natural product biosynthesis research, (1,2-13C2)butanedioic acid is the preferred 13C2-succinate isotopomer for feeding studies aimed at determining whether propionate extender units in polyketide scaffolds are assembled via the methylmalonyl-CoA mutase pathway. As demonstrated in the chlorothricin biosynthesis study, the intact 13C–13C pair from 1,2-13C2 labeling is retained through the mutase-catalyzed carbon skeletal rearrangement and can be detected as a coupled doublet in the final metabolite by 13C NMR, providing direct evidence for the operative biosynthetic route [1]. This capability is unique to the 1,2-13C2 isotopomer and cannot be replicated with 2,3-13C2 or 1,4-13C2 succinate, which either lose the coupling information through TCA cycle symmetry or place labels on non-adjacent positions. Laboratories engaged in polyketide synthase (PKS) engineering, antibiotic biosynthesis elucidation, or secondary metabolite pathway discovery should specify CAS 94641-55-1 explicitly in procurement documentation.

Position-Specific 13C Metabolic Flux Analysis (13C-MFA) Requiring Adjacent-Label Coupling Information

For 13C-MFA studies where the goal is to quantify flux through the TCA cycle, glyoxylate shunt, and methylmalonyl-CoA pathways simultaneously, (1,2-13C2)butanedioic acid provides a unique isotopomer input that generates a distinct set of multiply labeled intermediates. The 1,2-13C2 pattern produces [1,2-13C2]oxaloacetate and positionally defined multiply labeled glutamate and succinate isotopomers, whose relative abundances can be fitted to metabolic network models to resolve fluxes that are otherwise collinear when using [2,3-13C2]succinate or uniformly labeled substrates [2]. The superior pathway discrimination capability of the 1,2-13C2 labeling pattern over singly or triply labeled propionate/succinate has been experimentally validated in E. coli metabolic studies, where it enabled unambiguous differentiation between the methylcitrate and methylmalonate pathways [2]. Researchers designing 13C-MFA experiments for microbial physiology, cancer metabolism, or industrial biotechnology applications should evaluate whether the 1,2-13C2 isotopomer provides higher flux identifiability than the more commonly used 2,3-13C2 variant.

Quantitative Internal Standardization in LC-MS/MS Organic Acid Profiling with Isotopomer-Specific Selectivity

In targeted metabolomics workflows requiring quantification of succinic acid and related TCA cycle intermediates in biological matrices (plasma, urine, tissue homogenates, cell lysates), (1,2-13C2)butanedioic acid serves as a stable isotope-labeled internal standard with an M+2 mass shift that is free from interference by the natural abundance M+2 isotopologue of endogenous succinate [1][2]. While all three 13C2-succinate isotopomers share identical mass shifts and are isobaric, the 1,2-13C2 variant may offer advantages in MS/MS-based quantification when fragmentation produces daughter ions that retain the 13C label at specific positions, enabling selection of unique MRM transitions that differ from those of the 2,3-13C2 or 1,4-13C2 internal standards . Analytical chemists developing regulatory-compliant bioanalytical methods should document the specific CAS number (94641-55-1) in their standard operating procedures to ensure inter-laboratory reproducibility.

NMR-Based Structural and Mechanistic Studies Requiring 13C–13C Coupling Constant Measurement Across Carboxyl–Methylene Bonds

Physical organic chemistry and structural biology investigations that require measurement of 13C–13C spin–spin coupling constants across carboxyl–methylene bonds (1JCC ≈ 55–65 Hz) benefit from the specific labeling pattern of (1,2-13C2)butanedioic acid. This isotopomer provides a well-defined two-spin system in 13C NMR spectra, yielding a clean doublet for each labeled position without the spectral crowding that accompanies uniformly 13C-labeled (13C4) succinate, which produces complex multiplets from multiple coupled spins [1][2]. Applications include: (i) determination of carbon–carbon bond retention or cleavage during enzyme-catalyzed transformations, (ii) measurement of isotope effects on chemical shift and coupling constants, and (iii) development of hyperpolarized 13C MRI contrast agents where the 1,2-13C2 pattern may provide longer T1 relaxation times than uniformly labeled analogs due to reduced dipolar relaxation pathways. Procurement specifications should require a Certificate of Analysis confirming 99 atom % 13C enrichment at both labeled positions.

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